1-(2-Bromohex-1-en-1-yl)-N,N,N',N'-tetraethylboranediamine
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Overview
Description
1-(2-Bromohex-1-en-1-yl)-N,N,N’,N’-tetraethylboranediamine is a complex organoboron compound It is characterized by the presence of a bromohexenyl group attached to a boranediamine core
Preparation Methods
The synthesis of 1-(2-Bromohex-1-en-1-yl)-N,N,N’,N’-tetraethylboranediamine typically involves the reaction of 2-bromohex-1-ene with a boranediamine derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve the use of specialized reactors and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(2-Bromohex-1-en-1-yl)-N,N,N’,N’-tetraethylboranediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or esters.
Reduction: Reduction reactions can convert the bromohexenyl group to a hexenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide
Scientific Research Applications
1-(2-Bromohex-1-en-1-yl)-N,N,N’,N’-tetraethylboranediamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials
Mechanism of Action
The mechanism of action of 1-(2-Bromohex-1-en-1-yl)-N,N,N’,N’-tetraethylboranediamine involves its interaction with molecular targets through the formation of boron-nitrogen bonds. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects. The compound’s ability to form stable complexes with biomolecules is a key aspect of its mechanism of action .
Comparison with Similar Compounds
1-(2-Bromohex-1-en-1-yl)-N,N,N’,N’-tetraethylboranediamine can be compared with other similar compounds, such as:
Dibromo(2-bromohex-1-en-1-yl)borane: This compound has a similar bromohexenyl group but differs in its boron core structure.
(Z)-2-(2-Bromohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound also contains a bromohexenyl group but has a different boron-containing ring structure. The uniqueness of 1-(2-Bromohex-1-en-1-yl)-N,N,N’,N’-tetraethylboranediamine lies in its tetraethylboranediamine core, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
63011-76-7 |
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Molecular Formula |
C14H30BBrN2 |
Molecular Weight |
317.12 g/mol |
IUPAC Name |
N-[2-bromohex-1-enyl(diethylamino)boranyl]-N-ethylethanamine |
InChI |
InChI=1S/C14H30BBrN2/c1-6-11-12-14(16)13-15(17(7-2)8-3)18(9-4)10-5/h13H,6-12H2,1-5H3 |
InChI Key |
HBKCVCWOLPJFGX-UHFFFAOYSA-N |
Canonical SMILES |
B(C=C(CCCC)Br)(N(CC)CC)N(CC)CC |
Origin of Product |
United States |
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